3-(Trifluoromethyl)piperidin-4-amine
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Overview
Description
3-(Trifluoromethyl)piperidin-4-amine is a fluorinated organic compound that features a piperidine ring substituted with a trifluoromethyl group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)piperidin-4-amine typically involves the introduction of the trifluoromethyl group and the amine group onto a piperidine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is used to introduce the trifluoromethyl group onto a piperidine precursor. This can be followed by amination reactions to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
3-(Trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also features a trifluoromethyl group and an amine group, but on a pyridine ring instead of a piperidine ring.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a spirocyclic structure with a piperidine ring, but lacks the trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C6H11F3N2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h4-5,11H,1-3,10H2 |
InChI Key |
GBIFNTCMJZGUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N)C(F)(F)F |
Origin of Product |
United States |
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